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molecular formula C17H12N2O2S B8756606 1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid CAS No. 69099-25-8

1-Phenyl-1,4-dihydrothiochromeno[4,3-c]pyrazole-3-carboxylic acid

Cat. No. B8756606
M. Wt: 308.4 g/mol
InChI Key: KGCPHZNGYDYXTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04816467

Procedure details

1,4-Dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazole-3-carboxylic acid, ethyl ester (3.36 g) suspended in dioxane (60 ml) is treated with N/1 NaOH (30 ml) under stirring at room temperature for 5 hours. The reaction mixture is diluted with ice water and acidified to pH 3 with 37% HCl. The precipitate is filtered, washed with water and dried in vacuo at 50° C. to give 1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazole-3-carboxylic acid (2.8 g) which is reacted with oxalyl chloride (17 g) under stirring, at room temperature for 8 hours. The reaction mixture is evaporated to dryness in vacuo and the residue, 1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazole-3-carbonyl chloride (2.9 g), is dissolved in dimethylformamide (10 ml) and added under stirring to a suspension obtained by treatment of 2-cyano-acetylamino-pyridine (1.62 ) with 50% sodium hydride (0.5 g) in dimethylformamide (5 ml). The reaction mixture is kept at room temperature for 20 hours. The basic aqueous solution is washed with ethyl ether and then is acidified to pH 5 with 37% HCl. The precipitate is filtered, washed with water and then crystallized from ethanol to give 2.7 g of 2-cyano-3-(1,4-dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazol-3-yl)-3-oxo-N-(2-pyridyl)-propanamide, m.p. 258°-260° C.
Name
1,4-Dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazole-3-carboxylic acid, ethyl ester
Quantity
3.36 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([N:7]2[C:11]3[C:12]4[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=4[S:14][CH2:15][C:10]=3[C:9]([C:20]([O:22]CC)=[O:21])=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[Na+].Cl>O1CCOCC1>[C:1]1([N:7]2[C:11]3[C:12]4[CH:19]=[CH:18][CH:17]=[CH:16][C:13]=4[S:14][CH2:15][C:10]=3[C:9]([C:20]([OH:22])=[O:21])=[N:8]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2|

Inputs

Step One
Name
1,4-Dihydro-1-phenyl-[1]-benzothiopyrano[4,3-c]pyrazole-3-carboxylic acid, ethyl ester
Quantity
3.36 g
Type
reactant
Smiles
C1(=CC=CC=C1)N1N=C(C2=C1C1=C(SC2)C=CC=C1)C(=O)OCC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C1(=CC=CC=C1)N1N=C(C2=C1C1=C(SC2)C=CC=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.8 g
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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